7-[4-(4-[1,1'-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole
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Overview
Description
7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole: is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of Biphenyl Intermediate: The initial step involves the synthesis of a biphenyl intermediate through a Suzuki coupling reaction.
Quinazoline Formation: The next step involves the formation of the quinazoline moiety.
Final Coupling: The final step involves the coupling of the biphenyl and quinazoline intermediates with the benzo[C]carbazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids, often in the presence of Lewis acids or other catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols .
Scientific Research Applications
7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole has a wide range of scientific research applications, including:
Organic Electronics: This compound is used as a hole-transport material in organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Photovoltaics: It is employed in the development of organic photovoltaic cells, contributing to the efficiency of light absorption and charge transport.
Biomedical Research: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole involves its interaction with molecular targets and pathways, particularly in electronic applications. The compound’s electron-rich carbazole core facilitates efficient charge transport, making it an effective hole-transport material in OLEDs . Additionally, its conjugated structure allows for efficient light absorption and emission, contributing to its use in photovoltaic cells and other optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Known for its use in OLEDs as a hole-transport material.
Polycarbazole Derivatives: These compounds exhibit similar electronic properties and are used in various optoelectronic applications.
Uniqueness
7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole stands out due to its unique combination of a biphenyl, quinazoline, and benzo[C]carbazole moieties. This combination enhances its electronic properties, making it more efficient in charge transport and light emission compared to other similar compounds .
Properties
Molecular Formula |
C42H27N3 |
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Molecular Weight |
573.7 g/mol |
IUPAC Name |
7-[4-[4-(4-phenylphenyl)quinazolin-2-yl]phenyl]benzo[c]carbazole |
InChI |
InChI=1S/C42H27N3/c1-2-10-28(11-3-1)29-18-20-31(21-19-29)41-35-14-6-8-16-37(35)43-42(44-41)32-22-25-33(26-23-32)45-38-17-9-7-15-36(38)40-34-13-5-4-12-30(34)24-27-39(40)45/h1-27H |
InChI Key |
OSMKZOGUGNURKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=C(C=C5)N6C7=C(C8=CC=CC=C8C=C7)C9=CC=CC=C96 |
Origin of Product |
United States |
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